4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles
Preparation Methods
The synthesis of 4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the reaction of substituted benzimidazoles with triazole derivatives. One efficient method is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.
Chemical Reactions Analysis
4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its ability to interact with various enzymes and receptors.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets and pathways. The triazole moiety in the compound is capable of binding to various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole moiety and have shown significant biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole scaffold and are known for their wide range of pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4S |
---|---|
Molecular Weight |
308.4g/mol |
IUPAC Name |
4-benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C17H16N4S/c1-2-22-17-19-18-16-20(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)21(16)17/h3-11H,2,12H2,1H3 |
InChI Key |
POWWYUNTQCIEQU-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.